2-(Carbamoylamino)pentanoic acid

説明

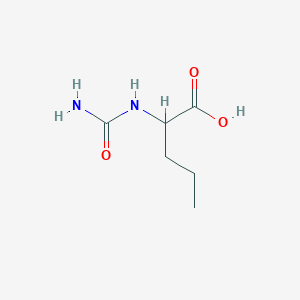

2-(Carbamoylamino)pentanoic acid, also known as N-(aminocarbonyl)norvaline, is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol . This compound is a derivative of norvaline, an amino acid, and contains a carbamoyl group attached to the amino group of the norvaline molecule. It is a white crystalline powder with a melting point of 178-179°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylamino)pentanoic acid can be achieved through the reaction of norvaline with urea under specific conditions. The reaction typically involves heating norvaline with urea in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamoyl group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

2-(Carbamoylamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The compound can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amino derivatives where the carbamoyl group is reduced to an amine.

Substitution: Compounds with different functional groups replacing the carbamoyl group.

科学的研究の応用

Biochemical Role

L-citrulline is involved in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. This process is crucial for the detoxification of ammonia in the body. The compound is also a precursor to L-arginine, which is essential for the production of nitric oxide, a critical signaling molecule involved in vascular function and blood flow regulation .

Therapeutic Applications

-

Cardiovascular Health

- Vasodilation : L-citrulline supplementation has been shown to enhance endothelial function by increasing nitric oxide production, leading to improved vasodilation and blood flow. Studies indicate significant improvements in flow-mediated dilation in patients with coronary artery disease and heart failure .

- Blood Pressure Regulation : Research suggests that L-citrulline can help lower blood pressure in individuals with hypertension by promoting vascular relaxation .

-

Exercise Performance

- Enhanced Endurance : L-citrulline supplementation has been linked to improved exercise performance by reducing fatigue and increasing endurance during high-intensity workouts. It aids in enhancing oxygen uptake kinetics during physical activities .

- Recovery : Post-exercise recovery may be improved due to reduced muscle soreness and enhanced recovery markers following L-citrulline supplementation .

-

Metabolic Health

- Diabetes Management : In patients with type 2 diabetes, L-citrulline has been associated with improved glucose homeostasis, evidenced by reductions in fasting blood glucose levels and insulin resistance markers .

- Lipid Profile Improvement : Supplementation may also lead to favorable changes in lipid profiles, including reductions in total cholesterol and low-density lipoprotein levels .

Nutritional Supplementation

L-citrulline is frequently used as a dietary supplement aimed at enhancing athletic performance and recovery. It is marketed as a natural alternative to other performance-enhancing supplements due to its safety profile and efficacy in promoting nitric oxide synthesis and improving blood circulation .

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cardiovascular Function | Demonstrated improved endothelial function and reduced arterial stiffness after L-citrulline supplementation in patients with heart failure. |

| Study 2 | Exercise Performance | Found that participants who supplemented with L-citrulline showed enhanced performance metrics during high-intensity interval training compared to placebo groups. |

| Study 3 | Diabetes Management | Reported significant reductions in fasting blood glucose levels among diabetic patients supplemented with L-citrulline over a 12-week period. |

作用機序

The mechanism of action of 2-(Carbamoylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be converted to other amino acids or metabolites through enzymatic reactions. For example, it can be converted to arginine through the action of argininosuccinate synthase, which plays a role in the urea cycle. This conversion is essential for the detoxification of ammonia and the production of nitric oxide, a critical signaling molecule .

類似化合物との比較

Similar Compounds

Citrulline: An amino acid with a similar structure but with a ureido group instead of a carbamoyl group.

Ornithine: Another amino acid that is a precursor to citrulline and arginine in the urea cycle.

Uniqueness

2-(Carbamoylamino)pentanoic acid is unique due to its specific structure and the presence of the carbamoyl group. This structural feature allows it to participate in unique chemical reactions and metabolic pathways that are distinct from those of citrulline, ornithine, and arginine. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and biochemical research .

生物活性

2-(Carbamoylamino)pentanoic acid, also known as a derivative of amino acids, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C₅H₁₃N₃O₃

- Molecular Weight: 159.18 g/mol

- IUPAC Name: 2-amino-5-(carbamoylamino)pentanoic acid

This compound features both amino and carbamoyl functional groups, which contribute to its solubility and interaction with biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. It appears to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound displays antimicrobial properties against certain bacterial strains. Its efficacy against pathogens such as E. coli and S. aureus has been noted, indicating potential applications in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity: The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular functions.

- Cell Signaling Pathways: It has been suggested that this compound can modulate signaling pathways related to inflammation and apoptosis, contributing to its protective effects in neuronal cells.

- Gene Expression Regulation: Research indicates that this compound may influence gene expression patterns associated with stress response and cell survival.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

-

Antioxidant Efficacy:

- A study demonstrated that treatment with the compound significantly reduced malondialdehyde (MDA) levels in neuronal cells, indicating decreased lipid peroxidation.

Treatment MDA Levels (µmol/L) Control 5.0 Compound 2.1 -

Neuroprotection:

- In vitro assays using SH-SY5Y neuroblastoma cells showed that the compound reduced cell death induced by hydrogen peroxide exposure by up to 40%.

-

Antimicrobial Activity:

- In a disc diffusion assay, the compound exhibited a zone of inhibition measuring 15 mm against Staphylococcus aureus, suggesting moderate antibacterial activity.

特性

IUPAC Name |

2-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSQPJHLLWRMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301556 | |

| Record name | ureidovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-99-7 | |

| Record name | NSC144202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ureidovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。